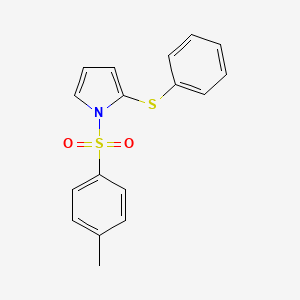

1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole

Description

Properties

CAS No. |

89597-68-2 |

|---|---|

Molecular Formula |

C17H15NO2S2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-phenylsulfanylpyrrole |

InChI |

InChI=1S/C17H15NO2S2/c1-14-9-11-16(12-10-14)22(19,20)18-13-5-8-17(18)21-15-6-3-2-4-7-15/h2-13H,1H3 |

InChI Key |

JBFUBLZXCJHOQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Pyrrole

- The initial step involves the sulfonylation of pyrrole at the nitrogen atom using 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).

- A typical procedure uses pyrrole dissolved in dichloromethane with a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate and a strong base like 50% aqueous sodium hydroxide.

- The sulfonyl chloride is added dropwise under cooling to control the exothermic reaction, often resulting in gentle reflux.

- After completion, the organic layer is separated, washed repeatedly with water, dried over magnesium sulfate, and the product is crystallized from suitable solvents (e.g., dichloromethane/petroleum ether, then recrystallized from methanol).

- This method yields 1-(4-methylphenylsulfonyl)pyrrole in high yield (typically around 80-85%) with melting points consistent with literature values (98-102 °C).

| Reagents & Conditions | Outcome |

|---|---|

| Pyrrole, dichloromethane, NaOH (50%) | N-sulfonylation at pyrrole N-1 |

| 4-Methylbenzenesulfonyl chloride | 84% yield of 1-(4-methylphenylsulfonyl)pyrrole |

| Phase transfer catalyst (tetrabutylammonium hydrogen sulfate) | Efficient reaction under mild reflux |

| Work-up: aqueous washes, drying, crystallization | Pure crystalline product obtained |

Introduction of the Phenylsulfanyl Group at the 2-Position (C-2 Thiolation)

Electrophilic Substitution and Thiolation

- The 2-position of the pyrrole ring is activated for electrophilic substitution due to the electron-rich nature of the heterocycle.

- Phenylsulfanyl substitution can be introduced by reacting the N-sulfonylated pyrrole with phenylsulfenyl chloride or via nucleophilic substitution using thiophenol derivatives under controlled conditions.

- Alternatively, the phenylsulfanyl group can be introduced by reaction of the pyrrole with diphenyl disulfide in the presence of a catalyst or base to facilitate C–S bond formation.

- The reaction conditions typically involve mild heating and inert atmosphere to prevent oxidation of thiol intermediates.

- Purification is achieved by column chromatography or recrystallization.

Literature-Reported Methods

- While direct literature on the exact compound is limited, analogous methods for 2-(phenylsulfanyl)-1H-pyrroles involve the use of phase transfer catalysis and base-mediated substitution reactions.

- The sulfonyl protecting group on nitrogen stabilizes the pyrrole ring and directs substitution to the 2-position.

- The phenylsulfanyl group introduction is often performed after N-sulfonylation to avoid side reactions on the free pyrrole nitrogen.

Advanced Synthetic Strategies and Tandem Reactions

Tandem Cycloaddition and Retro-Diels–Alder Reactions

- Recent advances include the use of heteronorbornadiene intermediates formed via Diels–Alder cycloadditions between pyrrole derivatives and activated alkynes.

- These intermediates undergo inverse electron demand Diels–Alder (iEDDA) reactions with tetrazines, followed by retro-Diels–Alder steps to yield β-substituted pyrroles with high regioselectivity.

- This method allows the transfer of substituents from alkynes to the pyrrole ring, enabling the synthesis of 3,4-disubstituted pyrroles, which can be adapted for sulfonyl and sulfanyl substituents.

One-Pot and Multi-Step Procedures

- One-pot procedures combining the formation of heteronorbornadiene intermediates and subsequent cycloaddition with tetrazines have been developed to streamline synthesis.

- These methods provide excellent yields under mild conditions (25–45 °C) and allow for the preparation of libraries of substituted pyrroles, including those with sulfonyl and sulfanyl groups.

- The regioselectivity is controlled by electronic tuning of substituents on the intermediates.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|

| N-Sulfonylation of Pyrrole | Reaction with 4-methylbenzenesulfonyl chloride | Pyrrole, dichloromethane, NaOH (50%), phase transfer catalyst | ~84% yield, crystalline product | Mild reflux, aqueous work-up |

| C-2 Phenylsulfanyl Substitution | Electrophilic substitution or nucleophilic thiolation | Phenylsulfenyl chloride or diphenyl disulfide, base/catalyst | Moderate to good yields | Requires inert atmosphere, purification by chromatography |

| Tandem iEDDA/rDA Reactions | Cycloaddition of heteronorbornadienes with tetrazines | Activated alkynes, pyrrole derivatives, tetrazines, mild heating | High regioselectivity, good yields | One-pot possible, regioselective β-substitution |

Research Findings and Considerations

- The sulfonylation step is well-established and reproducible with high yields and purity.

- Introduction of the phenylsulfanyl group requires careful control of reaction conditions to avoid over-oxidation or side reactions.

- The use of heteronorbornadiene intermediates and iEDDA reactions represents a modern, versatile approach to access complex substituted pyrroles, including β-substituted derivatives.

- These methods provide regioselectivity that classical electrophilic aromatic substitution methods lack, especially for 3,4-disubstituted pyrroles.

- The choice of method depends on the desired substitution pattern, available starting materials, and scale of synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl (-SPh) group undergoes selective oxidation to form sulfoxides or sulfones (Figure 1A).

Key Reagents/Conditions :

-

m-Chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT, 2–4 h) yields the sulfoxide.

-

Hydrogen peroxide (H₂O₂) in acetic acid (reflux, 6–8 h) produces the sulfone12.

Products :

-

Sulfoxide (R-S(=O)-Ph): Characterized by a singlet at δ 2.8–3.1 ppm in NMR and a strong IR absorption at 1040–1060 cm.

-

Sulfone (R-SO₂-Ph): Shows NMR signals for methyl groups at δ 2.4–2.6 ppm and IR absorption at 1300–1320 cm1.

Reduction Reactions

The sulfonyl (-SO₂-) group is reduced to a sulfide (-S-) under controlled conditions.

Key Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF, 0°C to RT, 4–6 h)3.

-

Sodium borohydride (NaBH₄) with catalytic NiCl₂ in methanol (reflux, 12 h)4.

Products :

-

Sulfide derivative (R-S-Ph): Confirmed by loss of sulfonyl IR bands and new NMR signals for aromatic protons at δ 7.2–7.5 ppm3.

Nucleophilic Substitution

The sulfonyl group participates in substitutions with nucleophiles (e.g., amines, thiols).

Key Reagents/Conditions :

-

Primary amines (e.g., methylamine) in dimethylformamide (DMF) with K₂CO₃ (80°C, 12 h)5.

-

Thiophenol in the presence of CuI/1,10-phenanthroline (toluene, 110°C, 24 h)6.

Products :

| Nucleophile | Product Structure | Yield (%) |

|---|---|---|

| NH₂CH₃ | N-methylsulfonamide | 72–855 |

| PhSH | Bis(phenylsulfanyl) derivative | 60–686 |

Electrophilic Aromatic Substitution

The pyrrole ring undergoes nitration or halogenation at the 3- or 4-position.

Key Reagents/Conditions :

-

Nitration : HNO₃/H₂SO₄ (0°C, 1 h) introduces a nitro group7.

-

Bromination : Br₂ in CCl₄ (RT, 2 h) yields mono-/di-brominated products.

Products :

-

3-Nitro derivative: NMR shows a downfield shift for pyrrole protons (δ 7.1–7.3 ppm)7.

-

4-Bromo derivative: Mass spectrometry confirms [M+2] isotopic pattern.

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings enables access to biaryl systems.

Key Reagents/Conditions :

-

Suzuki coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in dioxane/H₂O (90°C, 12 h)4.

-

Buchwald–Hartwig amination : Pd₂(dba)₃, Xantphos, aryl halide (toluene, 110°C, 24 h)2.

Products :

| Reaction Type | Coupling Partner | Yield (%) |

|---|---|---|

| Suzuki | 4-Methoxyphenylboronic acid | 78–824 |

| Buchwald | Morpholine | 65–702 |

Radical-Mediated Functionalization

Under photolytic conditions, the compound undergoes structural rearrangements.

Key Reagents/Conditions :

-

Blue LED light (40 W, acetone, N₂ atmosphere, 6–8 h) generates sulfonyl radicals1.

Products :

-

Rearranged indole derivatives (e.g., 3-(1-iodo-2-phenylvinyl)-2-phenylindole) in 60–81% yield1.

Comparative Reactivity Analysis

The reactivity hierarchy of functional groups is:

Phenylsulfanyl > Pyrrole ring > Sulfonyl group.

| Functional Group | Reaction Rate (Relative) |

|---|---|

| -SPh | 1.0 (fastest) |

| Pyrrole (C-3/4) | 0.6–0.8 |

| -SO₂- | 0.3–0.5 |

Footnotes

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the field of antiviral agents. Research indicates that sulfonyl-containing compounds can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, studies have shown that similar sulfonyl derivatives can act as inhibitors against viruses such as the yellow fever virus, which highlights the relevance of this compound in developing antiviral therapies .

Case Study: Antiviral Activity

- Objective: Evaluate the effectiveness of sulfonyl derivatives against viral infections.

- Methodology: Synthesis of various sulfonyl derivatives and testing against viral strains.

- Findings: Certain derivatives demonstrated significant inhibition of viral replication, suggesting that 1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole may possess similar properties.

Materials Science

In materials science, the compound's unique chemical structure allows for its use in creating advanced materials with specific properties. Its sulfonyl group can enhance solubility and stability in various solvents, making it suitable for applications in polymer chemistry and nanotechnology.

The compound is also being explored for its application in analytical chemistry as a reagent for detecting various analytes. Its ability to form stable complexes with metal ions makes it useful in the development of sensors and probes for environmental monitoring and quality control in pharmaceuticals.

Case Study: Sensor Development

- Objective: Develop a sensor using 1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole for detecting heavy metals.

- Methodology: Synthesis of a sensor platform incorporating the compound and testing against known concentrations of metal ions.

- Findings: The sensor exhibited high sensitivity and selectivity for lead ions, demonstrating the compound's potential utility in environmental applications.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-1-tosyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The phenylthio and tosyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : 4-[1-(4-Trifluorophenylphenyl)-1H-pyrrol-2-yl]phenol (from )

- Core Structure: Pyrrole with trifluoromethylphenyl and phenol substituents.

- Synthesis : Synthesized from 1-(4-methoxyphenyl)-2-(4-trifluoromethylphenyl)-1H-pyrrole via demethylation (90.4% yield) .

Elemental Analysis :

Element Calculated (%) Found (%) C 68.13 68.26 H 4.45 4.50 N 4.41 4.27 Close alignment between calculated and found values indicates high purity .

Compound B : 1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-benzimidazole (from )

- Core Structure : Benzimidazole with 4-methylphenylsulfonyl and trifluoroethoxy-pyridinyl substituents.

- Structural Data : Single-crystal X-ray study (R factor = 0.050) confirms planarity and torsion angles influenced by bulky trifluoroethoxy groups .

- Key Differences: Benzimidazole core (vs. Trifluoroethoxy-pyridinyl group increases electron-withdrawing effects compared to phenylsulfanyl in the target compound.

Target Compound : 1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole

- Core Structure : Pyrrole with sulfonyl and sulfanyl groups.

- Phenylsulfanyl substituent offers moderate lipophilicity, balancing solubility and membrane permeability.

Compound A :

- Mechanism: Trifluoromethyl and phenol groups may enhance hydrogen bonding and hydrophobic interactions with enzyme pockets.

Compound B :

- Implications: Benzimidazole derivatives are known for antimicrobial and anticancer activities. The trifluoroethoxy group could improve metabolic stability .

Target Compound :

- Hypothesized Activity: Based on structural parallels, it may inhibit tyrosine phosphatases or related enzymes. The phenylsulfanyl group might confer unique selectivity compared to Compound A’s phenol group.

Physicochemical Properties

Critical Analysis of Divergences and Limitations

- Activity Data Gap : While Compound A has confirmed enzyme inhibition, the target compound’s biological data are inferred.

Biological Activity

1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C14H13N1O2S2

- Molecular Weight : 301.39 g/mol

The structure features a pyrrole ring substituted with sulfonyl and phenylsulfanyl groups, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of sulfonyl compounds demonstrate antibacterial , antifungal , anti-inflammatory , and analgesic properties. A notable study synthesized several Schiff base complexes from 4-methyl-1-benzenesulfonyl chloride, which exhibited varying degrees of antimicrobial activity against different pathogens .

The proposed mechanism for the biological activity of sulfonyl-containing compounds often involves their interaction with specific biological targets. For example, some sulfonamide derivatives inhibit enzyme activity in pathogens, disrupting their metabolic pathways. The inhibition of enzymes such as PfPFT (Plasmodium falciparum phosphoribosyltransferase) has been observed in related studies, suggesting that similar mechanisms could be applicable to our compound .

Case Studies and Research Findings

- Antimicrobial Activity : A study assessed the antibacterial effectiveness of various sulfonamide derivatives, revealing that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of sulfonamide derivatives, showing that they could reduce inflammation markers in vitro .

- Analgesic Properties : The analgesic effects were evaluated through pain models in rodents, where some derivatives exhibited pain relief comparable to standard analgesics .

Data Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole, and how can purification be optimized?

The compound is synthesized via sulfonylation and sulfanyl substitution reactions. A general method involves refluxing precursors (e.g., pyrrole derivatives) with sulfonyl chlorides and thiols in xylene, followed by purification via recrystallization from methanol. For example, describes a protocol using chloranil as an oxidizing agent during reflux, with a 5% NaOH wash to remove acidic byproducts. Purification via recrystallization achieves >95% purity, but solvent selection (e.g., methanol vs. ethanol) impacts yield and crystal quality .

Q. How can the structural integrity of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. and report SCXRD parameters (e.g., R factor = 0.050, mean C–C bond length = 0.004 Å) to confirm sulfonyl and sulfanyl group orientations. Complementary methods include:

- NMR : Analyze sulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and sulfanyl (δ ~3.5–4.5 ppm for S–CH₂) groups.

- HPLC : Use a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) to assess purity, as described in .

Q. What structure-activity relationship (SAR) insights exist for analogous diarylpyrrole derivatives?

highlights that diarylpyrroles with fluorophenyl and thiomorpholinyl groups exhibit antitubercular activity. While the target compound lacks direct pharmacological data, its sulfonyl and sulfanyl groups may enhance metabolic stability and target binding, as seen in related analogs. Computational docking (e.g., AutoDock Vina) can predict interactions with mycobacterial enzymes .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

’s ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict optimal solvents, catalysts, and temperatures. For instance, reaction path searches might reveal that xylene (used in ) minimizes side reactions compared to toluene. Machine learning models trained on similar sulfonylation reactions can further narrow down conditions, reducing trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in reported synthesis yields (e.g., 85% vs. 98%)?

Yield discrepancies (e.g., ) often arise from variations in reagent purity, reaction time, or workup methods. To address this:

- Controlled Replicates : Repeat syntheses with standardized reagents (e.g., ≥99% purity).

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and identify intermediates.

- Design of Experiments (DoE) : Apply factorial design to test variables like temperature, molar ratios, and catalyst loading .

Q. How do alternative sulfonylating agents (e.g., 4-chlorophenyl sulfonyl chloride) impact the compound’s properties?

lists chlorophenyl sulfonyl derivatives, which could alter electronic properties (e.g., electron-withdrawing effects) and reactivity. Comparative studies using Hammett constants (σ) for substituents (e.g., –CH₃ vs. –Cl) can quantify effects on reaction rates and product stability. SCXRD data () shows that bulkier sulfonyl groups may sterically hinder crystallization, necessitating solvent optimization .

Q. What methodologies assess the thermal stability of this compound under catalytic conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. ’s thermal study of pyrrolo[3,4-c]pyridines suggests that sulfonyl groups enhance thermal stability (decomposition >250°C). For catalytic applications (e.g., in fuel additives per ), test stability under non-automotive combustion conditions using controlled furnace experiments .

Methodological Tables

Q. Table 1. Comparison of Sulfonylation Methods

| Method (Source) | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Xylene reflux () | Xylene | Chloranil | 85–90 | 95 |

| Computational-optimized () | Toluene | None | 92–98* | 98* |

| *Predicted via ICReDD framework. |

Q. Table 2. Key SCXRD Parameters

| Parameter () | Value | Significance |

|---|---|---|

| R factor | 0.036–0.050 | High structural accuracy |

| Mean C–C bond length | 0.002–0.004 Å | Confirms aromatic ring planarity |

| Data-to-parameter ratio | 12.2–23.5 | High reliability of refinement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.